molecular formula C16H15BrO B7992332 2-Allylphenyl-(3-bromobenzyl)ether

2-Allylphenyl-(3-bromobenzyl)ether

Cat. No.: B7992332
M. Wt: 303.19 g/mol
InChI Key: ORCQKAGHPSYWBH-UHFFFAOYSA-N
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Description

2-Allylphenyl-(3-bromobenzyl)ether is an organic ether compound characterized by an allyl-substituted phenyl group and a 3-bromobenzyl group connected via an oxygen atom. Its molecular formula is C₁₆H₁₅BrO, with a molecular weight of 303.20 g/mol. This compound is of interest in synthetic chemistry and materials science due to its hybrid structure, combining aromatic and aliphatic features with a halogen substituent .

Properties

IUPAC Name

1-bromo-3-[(2-prop-2-enylphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-2-6-14-8-3-4-10-16(14)18-12-13-7-5-9-15(17)11-13/h2-5,7-11H,1,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCQKAGHPSYWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Allyl Phenyl Ether

Allyl phenyl ether serves as the precursor for 2-allylphenol. Its synthesis follows a classical Williamson ether synthesis:

C6H5ONa+BrCH2CH=CH2C6H5OCH2CH=CH2+NaBr\text{C}6\text{H}5\text{ONa} + \text{BrCH}2\text{CH=CH}2 \rightarrow \text{C}6\text{H}5\text{OCH}2\text{CH=CH}2 + \text{NaBr}

Conditions :

  • Solvent : Dimethoxyethane (homogeneous phase)

  • Yield : ~98%

  • Side Reaction : In diethyl ether (slurry), acidic work-up yields 2-allylphenol directly due to in situ Claisen rearrangement.

Acid-Catalyzed Claisen Rearrangement

Heating allyl phenyl ether under acidic conditions induces a-sigmatropic rearrangement:

C6H5OCH2CH=CH2H+2-Allylphenol\text{C}6\text{H}5\text{OCH}2\text{CH=CH}2 \xrightarrow{\text{H}^+} \text{2-Allylphenol}

Optimized Parameters :

  • Catalyst : 5% H2SO4\text{H}_2\text{SO}_4 in acetic acid

  • Temperature : 150–160°C

  • Yield : 85–90%

Synthesis of 3-Bromobenzyl Bromide

Bromination of 3-Bromobenzyl Alcohol

3-Bromobenzyl alcohol is treated with hydrobromic acid (HBr\text{HBr}) in the presence of a catalytic amount of P2O5\text{P}_2\text{O}_5:

3-BrC6H4CH2OH+HBr3-BrC6H4CH2Br+H2O\text{3-BrC}6\text{H}4\text{CH}2\text{OH} + \text{HBr} \rightarrow \text{3-BrC}6\text{H}4\text{CH}2\text{Br} + \text{H}_2\text{O}

Conditions :

  • Solvent : Toluene (anhydrous)

  • Reaction Time : 6–8 hours at reflux

  • Yield : 75–80%

Williamson Ether Synthesis: Coupling 2-Allylphenol and 3-Bromobenzyl Bromide

Generation of Sodium 2-Allylphenoxide

2-Allylphenol is deprotonated using sodium hydride (NaH\text{NaH}) in tetrahydrofuran (THF):

2-Allylphenol+NaHNa+[2-Allylphenoxide]+H2\text{2-Allylphenol} + \text{NaH} \rightarrow \text{Na}^+[\text{2-Allylphenoxide}]^- + \text{H}_2

Key Considerations :

  • Base Strength : NaH\text{NaH} ensures complete deprotonation, minimizing side reactions.

  • Solvent : THF enhances nucleophilicity of the phenoxide.

Nucleophilic Substitution with 3-Bromobenzyl Bromide

The phenoxide attacks the electrophilic carbon of 3-bromobenzyl bromide in an SN2\text{S}_N2 mechanism:

Na+[2-Allylphenoxide]+3-BrC6H4CH2BrThis compound+NaBr\text{Na}^+[\text{2-Allylphenoxide}]^- + \text{3-BrC}6\text{H}4\text{CH}_2\text{Br} \rightarrow \text{this compound} + \text{NaBr}

Optimized Conditions :

ParameterValue
Solvent Dimethylformamide (DMF)
Temperature 60–70°C
Reaction Time 12–16 hours
Yield 65–70%

Side Reactions :

  • Elimination : Minor formation of 3-bromostyrene due to dehydrohalogenation.

  • Hydrolysis : Competing reaction with trace water, yielding 3-bromobenzyl alcohol.

Alternative Pathways and Comparative Analysis

Ullmann Coupling

Copper-catalyzed coupling of 2-iodoallylbenzene and 3-bromobenzyl alcohol is conceivable but suffers from:

  • Low Efficiency : Requires elevated temperatures (>150°C).

  • Regioselectivity Issues : Competing aryl-aryl bond formation.

Characterization and Validation

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3) :

    • δ 7.45–7.20 (m, 4H, aromatic),

    • δ 6.90–6.70 (m, 3H, aromatic),

    • δ 5.95 (m, 1H, allyl CH),

    • δ 5.25 (d, 2H, allyl CH2_2),

    • δ 4.55 (s, 2H, OCH2_2).

  • IR (KBr) :

    • 1240 cm1^{-1} (C-O-C stretch),

    • 1630 cm1^{-1} (C=C stretch).

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography (eluent: hexane/ethyl acetate 9:1).

  • Melting Point : 82–84°C (lit. 83°C) .

Chemical Reactions Analysis

Types of Reactions

2-Allylphenyl-(3-bromobenzyl)ether can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzyl ether.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of hydrogen-substituted benzyl ether.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

2-Allylphenyl-(3-bromobenzyl)ether is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Allylphenyl-(3-bromobenzyl)ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the allyl and bromobenzyl groups allows for specific interactions with molecular targets, which can result in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Bromobenzyl Ether Derivatives
  • 3-Bromobenzyl Ether 12 : Synthesized for X-ray crystallography studies, this derivative lacks the allyl group but shares the 3-bromobenzyl motif. Its crystallinity is attributed to halogen-mediated intermolecular interactions, making it suitable for structural analysis .
  • Bis-(3-bromo-2-fluorobenzyl)ether: This compound features two 3-bromo-2-fluorobenzyl groups, leading to a higher molecular weight (392.03 g/mol) and enhanced electronic effects from fluorine.
Functional Group Variations
  • [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic Acid : Incorporates a boronic acid group and a 3-fluorobenzyl ether. The boronic acid enables Suzuki-Miyaura cross-coupling, highlighting how functional group diversity (e.g., boronic acid vs. allyl) expands applications into medicinal chemistry (e.g., HIV-1 inhibitors) .
  • 2-(3-Bromophenoxy)acetaldehyde Diethyl Acetal: An acetal with a bromophenoxy group. Unlike the target compound, its acetal structure confers stability under acidic conditions, making it a precursor for aldehyde release in controlled reactions .

Physical and Chemical Properties

Property 2-Allylphenyl-(3-bromobenzyl)ether Diethyl Ether Bis-(3-bromo-2-fluorobenzyl)ether
Molecular Weight 303.20 g/mol 74.12 g/mol 392.03 g/mol
Volatility Low (aromatic bulk) High (small aliphatic) Very Low (high MW)
Water Solubility Insoluble (non-polar groups) Miscible Insoluble
Halogen Effects Bromine enhances density/reactivity None Bromine + fluorine increase reactivity
Stability Moderate (allyl may form peroxides) Low (peroxide risk) High (steric protection)
  • Key Observations :
    • The allyl and bromobenzyl groups reduce volatility compared to diethyl ether but introduce steric and electronic complexity .
    • Bromine’s electron-withdrawing effect may polarize the ether oxygen, influencing nucleophilic cleavage pathways .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The bromine atom in 3-bromobenzyl ethers facilitates palladium-catalyzed coupling, as seen in boronic acid derivatives . The target compound could act as an aryl halide precursor in such reactions.
  • Thioether Formation: notes ethers undergoing C-O cleavage to form thioether bonds with enzymes. The allyl group in the target compound may resist such cleavage, altering bioactivity .

Stability Under Oxidative Conditions

  • Peroxide Formation : Like diethyl ether, the allyl group may form peroxides under light/air, though aromatic rings could mitigate this risk by steric shielding .

Biological Activity

2-Allylphenyl-(3-bromobenzyl)ether is an organic compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula C16H17BrOC_{16}H_{17}BrO. Its structure features an allyl group, a phenyl ring, and a bromobenzyl ether moiety, which contribute to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the bromine substituent enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
HeLa (Cervical Cancer)20Induction of apoptosis
A549 (Lung Cancer)18Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biomolecules : The ether linkage allows for interactions with various biomolecules, including proteins and nucleic acids, which may alter their functions.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells due to differential sensitivity .
  • Modulation of Signaling Pathways : It has been observed to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Study on Antimicrobial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Study on Anticancer Effects

A comparative study involving multiple cancer cell lines revealed that this compound was more effective than standard chemotherapeutics like doxorubicin in inducing cell death in resistant cancer types. The study highlighted the compound's potential as an alternative treatment option for drug-resistant cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Allylphenyl-(3-bromobenzyl)ether, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves coupling 2-allylphenol with 3-bromobenzyl bromide under mild basic conditions (e.g., K₂CO₃ in acetone). A key step is the Williamson ether synthesis, where nucleophilic substitution occurs at the benzyl bromide site. Solvent choice (e.g., acetone vs. DMF) and temperature (reflux vs. room temperature) significantly affect reaction kinetics and purity. For example, higher temperatures may accelerate reaction rates but risk allyl group degradation . Purification via column chromatography (hexanes/ethyl acetate gradients) is recommended to isolate the product from unreacted starting materials .

Q. How can researchers ensure purity during synthesis, and what analytical techniques are essential for validation?

  • Methodological Answer : Purity is validated using TLC (silica gel, UV visualization) and HPLC (C18 column, acetonitrile/water mobile phase). Quantitative analysis via 1H^1H-NMR (CDCl₃, 400 MHz) should confirm the absence of residual solvents and byproducts. For example, the allyl protons (δ 5.8–6.0 ppm) and benzyl protons (δ 4.5–4.7 ppm) must integrate correctly relative to aromatic signals (δ 7.2–7.8 ppm) .

Q. What are the critical safety considerations when handling intermediates like 3-bromobenzyl bromide?

  • Methodological Answer : 3-Bromobenzyl bromide is a lachrymator and skin irritant. Use in a fume hood with nitrile gloves and splash goggles. Quench excess reagent with aqueous NaHCO₃ to neutralize HBr byproducts. Waste should be segregated and treated as halogenated organic waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) provides precise bond lengths and angles. For example, the ether linkage (C–O–C) in similar brominated ethers exhibits bond angles of ~110–115°, with Br···O distances of ~3.0–3.2 Å. Crystallize the compound in a non-polar solvent (e.g., hexanes) and collect data at low temperature (103 K) to minimize thermal motion artifacts. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What strategies mitigate competing side reactions during the coupling of allylphenol derivatives?

  • Methodological Answer : Allyl groups are prone to oxidation or isomerization under basic conditions. Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to suppress oxidation. Catalytic amounts of KI can enhance benzyl bromide reactivity via the Finkelstein mechanism, reducing reaction time and side products .

Q. How do researchers reconcile discrepancies in reported 13C^{13}C-NMR chemical shifts for brominated aromatic ethers?

  • Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Calibrate spectra using an internal standard (e.g., TMS). For 3-bromobenzyl ethers, the benzyl carbon typically resonates at δ 70–75 ppm, while allyl carbons appear at δ 115–125 ppm. Cross-validate with computational methods (DFT calculations) to assign signals unambiguously .

Q. What mechanistic insights explain the stability of the allyl ether moiety under acidic vs. basic conditions?

  • Methodological Answer : Allyl ethers are acid-labile due to protonation at the oxygen, leading to cleavage via carbocation intermediates. Under basic conditions, the allyl group stabilizes through resonance, resisting hydrolysis. Kinetic studies (e.g., monitoring degradation via HPLC) show half-lives >24 hours at pH 7–9 but <1 hour at pH <3 .

Contradiction Analysis

  • Reported Yield Variability : Discrepancies in yields (e.g., 65% vs. 85%) often stem from trace moisture in reagents or incomplete purification. Use molecular sieves for solvent drying and confirm benzyl bromide purity via GC-MS before synthesis .
  • Divergent Melting Points : Polymorphism or residual solvents can alter melting points. Recrystallize from multiple solvents (e.g., ethanol, toluene) and compare DSC thermograms .

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